(2R,3R)-3-(Trifluoromethyl)oxolane-2-carboxylic acid
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Overview
Description
(2R,3R)-3-(Trifluoromethyl)oxolane-2-carboxylic acid is a chiral compound featuring a trifluoromethyl group attached to an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-(Trifluoromethyl)oxolane-2-carboxylic acid typically involves the trifluoromethylation of oxolane derivatives. One common method includes the use of trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) under mild conditions . Another approach involves the radical trifluoromethylation of carbon-centered radical intermediates .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced trifluoromethylation reagents and catalysts can streamline the production process, making it more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-3-(Trifluoromethyl)oxolane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives.
Reduction: Reduction reactions can yield different oxolane-based alcohols.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the oxolane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions .
Major Products
The major products formed from these reactions include trifluoromethylated oxolane derivatives, alcohols, and azide-substituted oxolanes .
Scientific Research Applications
Chemistry
In chemistry, (2R,3R)-3-(Trifluoromethyl)oxolane-2-carboxylic acid is used as a building block for the synthesis of more complex fluorinated compounds. Its unique trifluoromethyl group enhances the stability and reactivity of the resulting molecules .
Biology
In biological research, this compound is utilized in the study of enzyme mechanisms and protein-ligand interactions. Its trifluoromethyl group can mimic the hydrophobic interactions found in biological systems .
Medicine
In medicine, this compound is explored for its potential as a pharmaceutical intermediate. Its unique structural properties can improve the pharmacokinetic and pharmacodynamic profiles of drug candidates .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its enhanced chemical stability and resistance to degradation .
Mechanism of Action
The mechanism of action of (2R,3R)-3-(Trifluoromethyl)oxolane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity and selectivity by forming strong hydrophobic interactions and influencing the electronic properties of the molecule . This can lead to the modulation of various biochemical pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
α-Trifluoromethylstyrene: Used in organic synthesis for the preparation of complex fluorinated compounds.
Difluoromethylated Compounds: Utilized in pharmaceutical research for their unique chemical properties.
Uniqueness
(2R,3R)-3-(Trifluoromethyl)oxolane-2-carboxylic acid stands out due to its chiral nature and the presence of both an oxolane ring and a trifluoromethyl group. This combination imparts unique chemical and physical properties, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
(2R,3R)-3-(trifluoromethyl)oxolane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O3/c7-6(8,9)3-1-2-12-4(3)5(10)11/h3-4H,1-2H2,(H,10,11)/t3-,4-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFCIEMFEIGVEW-QWWZWVQMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]([C@@H]1C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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